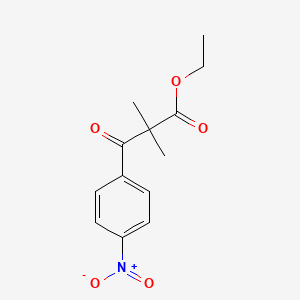

Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate

Description

Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate is a β-keto ester featuring a para-nitrophenyl group at the 3-position and two methyl substituents at the 2-position of the propanoate backbone. This structure imparts unique steric and electronic properties, making it relevant in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-4-19-12(16)13(2,3)11(15)9-5-7-10(8-6-9)14(17)18/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAVCJPLIKQACT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329746-12-5 | |

| Record name | ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate typically involves the esterification of 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: Ethyl 2,2-dimethyl-3-(4-aminophenyl)-3-oxopropanoate.

Substitution: Various amides or esters depending on the nucleophile used.

Hydrolysis: 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid and ethanol.

Scientific Research Applications

Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Studies: It is employed in studies investigating the biological activity of nitrophenyl-containing compounds.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with particular receptors. The nitrophenyl group can participate in electron transfer reactions, while the ester moiety can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 3-(3-Nitrophenyl)-3-Oxopropanoate (CAS 52119-38-7)

- Structural Difference : Meta-nitro substituent vs. para-nitro in the target compound.

- Impact : The para-nitro group in the target compound offers stronger electron-withdrawing effects, enhancing electrophilicity at the keto position compared to the meta isomer. This may accelerate nucleophilic addition reactions .

- Synthesis : Prepared via similar β-keto ester condensation methods but with 3-nitrophenyl precursors .

Ethyl 3-(4-Methylphenyl)-3-Oxopropanoate

- Structural Difference : Methyl substituent replaces nitro at the para position.

- Impact : The electron-donating methyl group reduces electrophilicity, decreasing reactivity in condensation reactions. This analog may exhibit higher lipophilicity but lower metabolic stability due to the absence of nitro .

Ethyl 3-(3,5-Dimethoxyphenyl)-3-Oxopropanoate

Backbone Modifications

Ethyl 2,2-Dimethyl-3-Oxo-3-(m-Tolyl)Propanoate (CAS 93742-43-9)

- Structural Difference : m-Tolyl (3-methylphenyl) replaces 4-nitrophenyl.

- However, this structure may improve thermal stability .

Ethyl 3-(4-Aminophenyl)-3-Oxopropanoate

- Structural Difference: Amino group replaces nitro at the para position.

- Impact: The amino group introduces electron-donating effects, decreasing electrophilicity. This derivative is often an intermediate in pharmaceutical synthesis, such as SIRT2 inhibitors, but requires protective strategies due to amine reactivity .

Heterocyclic Analogs

Ethyl-3-(3-Nitropyridin-4-yl)-2-Oxopropanoate

- Structural Difference : Pyridine ring replaces benzene.

- Impact : The nitrogen in the pyridine ring alters electronic distribution, increasing solubility in acidic conditions. This analog is used in heterocyclic drug synthesis but shows lower stability under basic conditions compared to phenyl derivatives .

Lipophilicity and Solubility

Reactivity

- The para-nitro group stabilizes enolate intermediates, facilitating reactions like Michael additions. Dimethyl groups slow down such reactions due to steric effects .

Biological Activity

Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate is an organic compound characterized by a complex structure that includes a nitro group and an ester functional group. Its molecular formula is C₁₃H₁₅N₀₅, and it has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.

Structural Information

- Molecular Formula : C₁₃H₁₅N₀₅

- CAS Number : 136774-69-1

- SMILES : CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)N+[O-]

The biological activity of Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate can be attributed to its ability to interact with specific biological targets. The nitrophenyl group may facilitate electron transfer reactions, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions are crucial for its potential role as an enzyme inhibitor and its applications in drug design.

Enzyme Inhibition

Research indicates that compounds containing nitrophenyl groups often exhibit enzyme inhibition properties. Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate has been employed in studies investigating its role as a biochemical probe to understand metabolic pathways and enzyme interactions.

Case Studies and Research Findings

- Biological Studies : The compound has been utilized in studies focusing on the biological activity of nitrophenyl-containing compounds. Its role as a biochemical probe is critical for understanding metabolic pathways.

- Medicinal Chemistry Applications : Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate serves as an intermediate in the synthesis of pharmaceuticals targeting specific enzymes or receptors.

-

Comparative Analysis with Similar Compounds :

- Ethyl 2,2-dimethyl-3-(4-aminophenyl)-3-oxopropanoate : This compound has an amino group instead of a nitro group, significantly altering its reactivity and biological activity.

- 2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid : The carboxylic acid form exhibits different reactivity compared to the ester form, potentially influencing its biological activity.

Data Table: Biological Activity Comparison

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate | Enzyme inhibitor | Investigated for metabolic pathway roles |

| Ethyl 2,2-dimethyl-3-(4-aminophenyl)-3-oxopropanoate | Varies; potential anticancer properties | Amino group alters reactivity |

| 2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid | More acidic; different reactions | Carboxylic acid form |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.